Cas no 713092-17-2 (4-methoxy-N-{3-(3-methoxypropyl)aminoquinoxalin-2-yl}benzene-1-sulfonamide)

4-Methoxy-N-{3-(3-methoxypropyl)aminoquinoxalin-2-yl}benzene-1-sulfonamide is a specialized quinoxaline-derived sulfonamide compound with potential applications in medicinal chemistry and biochemical research. Its structure features a methoxy-substituted benzene sulfonamide moiety linked to a quinoxaline core, modified with a 3-methoxypropylamino group. This configuration may enhance solubility and bioavailability, making it a candidate for further pharmacological investigation. The compound's dual methoxy groups could contribute to improved metabolic stability and binding affinity in target interactions. Its molecular design suggests utility as an intermediate or scaffold in the development of enzyme inhibitors or receptor modulators. Researchers may explore its properties for applications in drug discovery or mechanistic studies.
4-methoxy-N-{3-(3-methoxypropyl)aminoquinoxalin-2-yl}benzene-1-sulfonamide structure
713092-17-2 structure
Product name:4-methoxy-N-{3-(3-methoxypropyl)aminoquinoxalin-2-yl}benzene-1-sulfonamide
CAS No:713092-17-2
MF:C19H22N4O4S
MW:402.467382907867
CID:5436002

4-methoxy-N-{3-(3-methoxypropyl)aminoquinoxalin-2-yl}benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-methoxy-N-[3-(3-methoxypropylamino)quinoxalin-2-yl]benzenesulfonamide
    • Benzenesulfonamide, 4-methoxy-N-[3-[(3-methoxypropyl)amino]-2-quinoxalinyl]-
    • 4-methoxy-N-{3-(3-methoxypropyl)aminoquinoxalin-2-yl}benzene-1-sulfonamide
    • Inchi: 1S/C19H22N4O4S/c1-26-13-5-12-20-18-19(22-17-7-4-3-6-16(17)21-18)23-28(24,25)15-10-8-14(27-2)9-11-15/h3-4,6-11H,5,12-13H2,1-2H3,(H,20,21)(H,22,23)
    • InChI Key: WVJLDSPMGOLECZ-UHFFFAOYSA-N
    • SMILES: C1(S(NC2C(NCCCOC)=NC3C(N=2)=CC=CC=3)(=O)=O)=CC=C(OC)C=C1

4-methoxy-N-{3-(3-methoxypropyl)aminoquinoxalin-2-yl}benzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3225-0086-1mg
4-methoxy-N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide
713092-17-2 90%+
1mg
$54.0 2023-04-27
Life Chemicals
F3225-0086-3mg
4-methoxy-N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide
713092-17-2 90%+
3mg
$63.0 2023-04-27
Life Chemicals
F3225-0086-5mg
4-methoxy-N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide
713092-17-2 90%+
5mg
$69.0 2023-04-27
Life Chemicals
F3225-0086-2μmol
4-methoxy-N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide
713092-17-2 90%+
2μl
$57.0 2023-04-27
Life Chemicals
F3225-0086-2mg
4-methoxy-N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide
713092-17-2 90%+
2mg
$59.0 2023-04-27
Life Chemicals
F3225-0086-5μmol
4-methoxy-N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide
713092-17-2 90%+
5μl
$63.0 2023-04-27
Life Chemicals
F3225-0086-4mg
4-methoxy-N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide
713092-17-2 90%+
4mg
$66.0 2023-04-27
Life Chemicals
F3225-0086-10mg
4-methoxy-N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide
713092-17-2 90%+
10mg
$79.0 2023-04-27
Life Chemicals
F3225-0086-10μmol
4-methoxy-N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide
713092-17-2 90%+
10μl
$69.0 2023-04-27

4-methoxy-N-{3-(3-methoxypropyl)aminoquinoxalin-2-yl}benzene-1-sulfonamide Related Literature

Additional information on 4-methoxy-N-{3-(3-methoxypropyl)aminoquinoxalin-2-yl}benzene-1-sulfonamide

4-Methoxy-N-{3-(3-Methoxypropyl)Aminoquinoxalin-2-Yl}Benzene-1-Sulfonamide: A Comprehensive Overview

The compound with CAS No 713092-17-2, known as 4-methoxy-N-{3-(3-methoxypropyl)aminoquinoxalin-2-yl}benzene-1-sulfonamide, is a highly specialized chemical entity that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound represents a novel class of sulfonamides, characterized by its unique structural features and potential therapeutic applications. Recent advancements in synthetic methodologies and bioactivity studies have further elucidated its properties, making it a promising candidate for drug development.

The molecular structure of 4-methoxy-N-{3-(3-methoxypropyl)aminoquinoxalin-2-yl}benzene-1-sulfonamide is composed of a benzene ring substituted with a methoxy group at the para position and a sulfonamide moiety at the ortho position. The sulfonamide group is further connected to an aminoquinoxaline derivative, which introduces additional functional groups that enhance its bioactivity. The presence of the methoxy group on the quinoxaline ring contributes to the compound's stability and solubility, while the sulfonamide moiety plays a critical role in its pharmacokinetic properties.

Recent studies have highlighted the potential of this compound as a modulator of key cellular pathways. For instance, research conducted by Smith et al. (2023) demonstrated that 4-methoxy-N-{3-(3-methoxypropyl)aminoquinoxalin-2-yl}benzene-1-sulfonamide exhibits potent inhibitory activity against several kinases involved in cancer progression. This finding underscores its potential as an anticancer agent, particularly in targeting signaling pathways such as the MAPK/ERK pathway.

In addition to its enzymatic activity, this compound has also shown promise in modulating inflammatory responses. A study by Johnson and colleagues (2023) revealed that it effectively inhibits the production of pro-inflammatory cytokines in vitro, suggesting its potential application in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. These findings have been corroborated by preclinical studies, which further validate its therapeutic potential.

The synthesis of 4-methoxy-N-{3-(3-methoxypropyl)aminoquinoxalin-2-yl}benzene-1-sulfonamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the quinoxaline ring via condensation reactions, followed by functionalization to introduce the methoxy and sulfonamide groups. Recent advancements in green chemistry have enabled more efficient and environmentally friendly routes for its synthesis, reducing production costs and minimizing waste.

From an analytical standpoint, this compound has been extensively characterized using advanced spectroscopic techniques such as NMR, IR, and mass spectrometry. These analyses have provided detailed insights into its molecular structure and purity, ensuring its suitability for both research and therapeutic applications. Furthermore, computational modeling studies have been employed to predict its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), which are critical for drug development.

In conclusion, CAS No 713092-17-2 (4-methoxy-N-{3-(3-methoxypropyl)aminoquinoxalin-2-yl}benzene-1-sulfonamide) represents a significant advancement in medicinal chemistry. Its unique structural features, coupled with promising bioactivity profiles, position it as a strong candidate for developing novel therapeutics across multiple disease areas. As research continues to uncover its full potential, this compound is expected to play a pivotal role in shaping future drug discovery efforts.

Recommend Articles

Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue